Molecular Weight and Heavy Atom Count Differentiation Versus N3,N3-Dimethyl and N3-(2-Methoxyethyl) Analogs
The target compound possesses a molecular weight of 212.25 g/mol, which is 74.08 g/mol higher than N3,N3-dimethylpyridazine-3,6-diamine (MW 138.17) and 30.03 g/mol higher than the mono-methoxy analog N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine (MW 182.22) . This incremental mass increase reflects the presence of the second methoxy oxygen, contributing additional hydrogen-bond acceptor capacity without introducing hydrogen-bond donors, a profile that may favor passive permeability while maintaining aqueous solubility in a desirable range for CNS or intracellular targets .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 212.25 g/mol; predicted H-bond acceptors = 6 (4 from dimethoxyethyl O atoms + 2 from pyridazine ring N atoms) |
| Comparator Or Baseline | N3,N3-dimethylpyridazine-3,6-diamine: MW = 138.17 g/mol; N3-(2-methoxyethyl)-N3-methylpyridazine-3,6-diamine: MW = 182.22 g/mol |
| Quantified Difference | ΔMW = +74.08 g/mol vs. N3,N3-dimethyl analog; ΔMW = +30.03 g/mol vs. N3-(2-methoxyethyl) analog |
| Conditions | Computed molecular weights from vendor technical datasheets and PubChem records |
Why This Matters
In fragment-based or lead-optimization programs, incremental molecular weight differences of 30–74 Da directly affect ligand efficiency indices (LE, LLE), making the target compound a distinct vector point in SAR exploration relative to lighter analogs.
